3,4-Diphenyl-4H-1,4-benzothiazine 3,4-Diphenyl-4H-1,4-benzothiazine
Brand Name: Vulcanchem
CAS No.: 79246-66-5
VCID: VC19356180
InChI: InChI=1S/C20H15NS/c1-3-9-16(10-4-1)19-15-22-20-14-8-7-13-18(20)21(19)17-11-5-2-6-12-17/h1-15H
SMILES:
Molecular Formula: C20H15NS
Molecular Weight: 301.4 g/mol

3,4-Diphenyl-4H-1,4-benzothiazine

CAS No.: 79246-66-5

Cat. No.: VC19356180

Molecular Formula: C20H15NS

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diphenyl-4H-1,4-benzothiazine - 79246-66-5

Specification

CAS No. 79246-66-5
Molecular Formula C20H15NS
Molecular Weight 301.4 g/mol
IUPAC Name 3,4-diphenyl-1,4-benzothiazine
Standard InChI InChI=1S/C20H15NS/c1-3-9-16(10-4-1)19-15-22-20-14-8-7-13-18(20)21(19)17-11-5-2-6-12-17/h1-15H
Standard InChI Key MMOYVPLIHSAWBS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CSC3=CC=CC=C3N2C4=CC=CC=C4

Introduction

Structural and Electronic Characteristics of 3,4-Diphenyl-4H-1,4-Benzothiazine

Core Framework and Substitution Patterns

The 1,4-benzothiazine system comprises a benzene ring fused to a six-membered thiazine ring containing nitrogen and sulfur atoms at the 1- and 4-positions, respectively . In 3,4-diphenyl-4H-1,4-benzothiazine, phenyl groups occupy the 3- and 4-positions of the thiazine ring (Figure 1). This substitution introduces steric bulk and electronic modulation, influencing reactivity and intermolecular interactions. The planar aromatic system of the benzothiazine core facilitates π-π stacking, while the sulfur and nitrogen atoms offer sites for hydrogen bonding and coordination chemistry .

Electronic Effects of Phenyl Substituents

The electron-donating phenyl groups at C3 and C4 enhance the electron density of the thiazine ring, potentially stabilizing radical intermediates or influencing redox behavior. This electronic profile may contribute to antioxidant properties, as observed in structurally related benzothiazine derivatives .

Synthetic Methodologies for 3,4-Diphenyl-4H-1,4-Benzothiazine

Cyclocondensation of 2-Aminothiophenol with 1,3-Dicarbonyl Derivatives

A widely employed strategy for constructing the 1,4-benzothiazine scaffold involves the reaction of 2-aminothiophenol (2-ATP) with 1,3-dicarbonyl compounds . For 3,4-diphenyl substitution, a 1,3-diketone such as 1,3-diphenyl-1,3-propanedione serves as the key substrate (Scheme 1).

Scheme 1. Proposed Synthesis via 1,3-Diphenylpropanedione

  • Reactants: 2-ATP (1 equiv.), 1,3-diphenylpropanedione (1 equiv.)

  • Catalyst: m-CPBA/2-IBX (oxidizing agent)

  • Conditions: Acetonitrile, 70°C, 45–75 min

  • Mechanism:

    • Oxidation of 2-ATP to disulfide intermediate

    • Nucleophilic attack by diketone enolate

    • Intramolecular cyclization and aromatization

  • Yield: 49–89% (based on analogous reactions)

This method benefits from operational simplicity and compatibility with eco-friendly oxidants, though purification via column chromatography remains a limitation .

Transition-Metal-Free Aerobic Coupling

Jinwu Zhao et al. demonstrated a three-component synthesis of 1,4-benzothiazines using methyl ketones, anilines, and 2-ATP under oxygen atmosphere . Adapting this protocol for 3,4-diphenyl derivatives could involve:

Reactants:

  • 2-ATP (0.2 mmol)

  • Benzaldehyde-derived aniline (0.3 mmol)

  • Acetophenone (0.3 mmol)

Conditions:

  • KI (0.04 mmol), DMSO (0.8 mmol), chlorobenzene

  • 120°C, 16 h, O₂ atmosphere

Yield: 33–78% (lower yields expected due to steric hindrance)

Physicochemical Properties and Stability

Spectral Characterization

While direct data for 3,4-diphenyl-4H-1,4-benzothiazine are unavailable, analogous compounds exhibit:

  • ¹H NMR: δ 6.8–7.5 ppm (aromatic protons), δ 4.2–5.1 ppm (thiazine CH₂)

  • ¹³C NMR: 120–140 ppm (aromatic carbons), 160–180 ppm (C=O if present)

  • IR: 3250 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N stretch)

Thermal and Solubility Profiles

  • Melting Point: Estimated 180–220°C (based on diphenyl-substituted heterocycles)

  • Solubility: Lipophilic nature suggests solubility in DCM, THF, DMSO; poor aqueous solubility

Biological Activities and Applications

MicroorganismMIC (μg/mL)Derivative Structure
S. aureus12.5–253-Aryl-4H-1,4-benzothiazine
E. coli25–504-Phenyl-4H-benzothiazine
C. albicans6.25–12.53,4-Diaryl analogs

Data extrapolated from

The diphenyl variant may enhance membrane penetration due to increased hydrophobicity.

Antioxidant Capacity

Benzothiazines quench free radicals via sulfur-centered mechanisms. In DPPH assays:

CompoundIC₅₀ (μM)Reference
4H-1,4-Benzothiazine45.2
3-Phenyl derivative32.7
Predicted for 3,4-diphenyl~20–25

Industrial and Materials Applications

Photochemical Sensors

Benzothiazines with extended conjugation serve as chemosensors. Muzey Bahta et al. developed a Hg²⁺ sensor with LOD 5.4 × 10⁻⁸ M . The diphenyl analog could exhibit redshifted absorption due to enhanced π-delocalization.

Polymer Stabilizers

Thiazine derivatives absorb UV radiation (250–350 nm). Substituted derivatives like 3,4-diphenyl-4H-1,4-benzothiazine may improve photostability in polyolefins.

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